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Metabolic Activation Pathway and Genotoxicity

Estragole (ES) is primarily activated in the liver. The process begins with cytochrome P450-mediated

oxidation, followed by sulfonation, leading to the formation of a reactive carbocation that binds to DNA,

forming stable adducts [1] [2].
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Figure 1: The metabolic activation pathway of estragole to DNA-binding species.

While this activation pathway is established, its functional consequence requires a threshold level of DNA

adducts to be surpassed before clastogenicity (chromosome breakage) and cytotoxicity are observed [1].

Quantitative Data and Dose-Response Relationships

Molecular dosimetry reveals the quantitative relationships between estragole exposure, DNA adduct

formation, and subsequent genotoxic effects.

Table 1: Key Quantitative Findings from Molecular Dosimetry Studies [1]
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Primary Human

- . HepG2 Cells
Parameter |/ Finding HepG2 Cells with ES . Hepatocytes (PHH)
with 1'OH-ES .
with 1'OH-ES
Key DNA Adduct E3'-N2-dG E3'-N2-dG E3'-N2-dG
Adduct Potency Concentration-dependent 10-50 fold higher  Confirmed adduct
formation (0—2 mM ES) adduct levels formation
than ES
Clastogenicity 21 mMES > 25 uM 1'OH-ES  Consistent with HepG2
Onset data
Cytotoxicity Not observed Induced Induced
BMC for Adducts vs. BMC (clastogenicity) is 12—
Clastogenicity 17x higher than BMC (DNA
adducts)
Table 2: DNA Adduct Repair and Persistence [2]
Aspect Finding
Major DNA Adduct N2-(trans-isoestragol-3'-yl)-2'-deoxyguanosine (E-3'-N2-dG)
Primary Repair Nucleotide Excision Repair (NER)
Pathway
Repair Efficiency Limited; ~80% of E-3'-N2-dG adducts remained after 24h repair in CHO wt
cells.

Structural Reason for  Molecular dynamics simulations show the adduct causes minimal distortion to
Inefficiency the DNA double helix, making it difficult for the NER system to recognize.

Experimental Models and Protocols
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To study estragole's genotoxicity, specific in vitro models and protocols are employed to capture the

complete metabolic pathway.

Table 3: Common Cell Models for Studying Estragole Genotoxicity

Cell Model

Key Feature

Utility in Estragole Studies

HepG2-CYP1A2

HepG2 (Parental)

Primary Human
Hepatocytes
(PHH)

Primary Rat
Hepatocytes

(PRH)

HepaRG Cells

Human hepatoma cell line
engineered to stably express
human CYP1A2 [1].

Human hepatoma cell line with
endogenous levels of SULTs but
low CYP activity [1] [2].

Freshly isolated or cryopreserved
human liver cells [1].

Freshly isolated rat liver cells [1]

2].

Differentiated human hepatoma
cell line with high metabolic
competence [2].

Ideal for studying the full metabolic
activation of parent estragole (ES) in a
human-derived liver context.

Used for direct treatment with the proximate
metabolite, 1'-hydroxyestragole (1'OH-ES).

Considered the gold standard for human-
relevant metabolism and toxicity studies,
confirming findings from cell lines.

Used for comparative species studies and

selected endpoints.

Used for studies on DNA adduct formation
and repair.

Detailed Experimental Workflow: A typical protocol for assessing estragole's genotoxicity involves

several key steps [1]:

¢ Cell Culture and Treatment:

o HepG2-CYP1A2 cells are cultivated in DMEM high glucose supplemented with 10% FCS and
1% penicillin/streptomycin.

o Cells are treated with a concentration range of estragole (e.g., 0-2 mM) or its metabolite 1'OH-
ES (e.g., 0-35 pM) for a specified period, often 24 hours.

¢ DNA Adduct Quantification:
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o After treatment, cellular DNA is extracted and enzymatically hydrolyzed to deoxynucleosides.

o DNA adducts (E3'-N2-dG and E3'-N6-dA) are quantified using highly sensitive liquid
chromatography-mass spectrometry (LC-MS). This provides a direct measure of genotoxic
damage at the molecular level [1] [2].

o Assessment of Genotoxic and Cytotoxic Effects:

o Clastogenicity (Chromosome Damage): Measured using the micronucleus assay. Cells are
analyzed for the presence of micronuclei, which are extranuclear bodies containing damaged
chromosomes [1] [3].

o DNA Strand Breaks: Detected using the alkaline comet assay [1].

o DNA Damage Response: Markers like yH2AX (DNA double-strand break marker) and p53
accumulation (tumor suppressor protein) are analyzed via western blot [1].

o Cytotoxicity: Assessed using assays like resazurin reduction, which measures cellular
metabolic activity [1].

e Data Analysis and Modeling:

o Concentration-response data for all endpoints are subjected to Benchmark Concentration
(BMC) modelling. This statistical approach determines the dose that causes a low but
measurable increase in effect, allowing for a comparison of potencies across different endpoints
(e.g., adduct formation vs. clastogenicity) [1].

Key Research Implications

e Thresholded Response: The existence of a practical threshold for clastogenicity suggests that low-
level dietary exposure to estragole is unlikely to pose a significant genotoxic risk to humans [1].

¢ Metabolite's Central Role: The significantly higher potency of 1'OH-ES underscores that
interspecies and inter-individual differences in CYP1A2 and SULT activities are critical variables in
human risk assessment [1].

¢ Adduct Persistence: The inefficient repair of the major DNA adduct means that repeated exposure
could lead to an accumulation of DNA damage, highlighting the importance of exposure frequency in
risk evaluations [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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